molecular formula C62H115NO24 B575761 Aflastatin A CAS No. 179729-59-0

Aflastatin A

Cat. No.: B575761
CAS No.: 179729-59-0
M. Wt: 1258.585
InChI Key: VAQYWUJSXJULKR-YLMXTBCDSA-N
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Description

Aflastatin A is a specific inhibitor of aflatoxin production by the fungus Aspergillus parasiticus. It is a tetramic acid derivative with a long alkyl side chain and contains 29 chiral centers . This compound was first isolated from the solvent extract of the mycelial cake of Streptomyces sp. and has shown significant potential in inhibiting aflatoxin production without affecting fungal growth .

Mechanism of Action

Target of Action

Aflastatin A is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . Aflatoxins are potent naturally occurring toxins and liver carcinogens, and their contamination of food is a significant risk factor for human health .

Mode of Action

This compound inhibits the production of aflatoxin and other polyketide metabolites by fungi . It affects the biosynthetic pathway of each aflatoxin and melanin . This compound inhibits the production of norsolorinic acid, an early biosynthetic intermediate of aflatoxin . The transcription of genes encoding some aflatoxin biosynthetic enzymes and a gene encoding a regulatory protein for expression of the biosynthetic enzymes (aflR) are significantly reduced by the addition of this compound .

Biochemical Pathways

This compound inhibits a very early step in aflatoxin biosynthesis prior to the transcription of aflR . It also inhibits the production of scytalone, an intermediate of melanin biosynthesis, and it severely impairs the expression of PKS1 encoding a melanin biosynthetic enzyme . This suggests that this compound inhibits an early step in melanin production similarly to the case in aflatoxin production .

Pharmacokinetics

The compound has a novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .

Result of Action

This compound completely reduces aflatoxin production by Aspergillus parasiticus at a dose of 0.5 g/mL without affecting fungal growth in solid and liquid cultures . This suggests that this compound can influence glucose metabolism in the fungus .

Action Environment

The action of this compound is influenced by the environment in which the Aspergillus parasiticus fungus exists. Fungi are minute organisms that dwell in soil and air and are often associated with food spoilage and biodeterioration . The fungal agents generally infect the food crops during harvesting, storing, and/or transporting . Therefore, the environment plays a significant role in the efficacy and stability of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aflastatin A is typically isolated from the mycelial cake of Streptomyces sp. through solvent extraction . The absolute configurations of its chiral centers were elucidated through a series of chemical reactions and analyses, including the preparation of small fragment molecules and acyclic fragment molecules .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Streptomyces sp. in suitable media, followed by extraction and purification processes.

Properties

IUPAC Name

(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYWUJSXJULKR-YLMXTBCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H115NO24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1258.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179729-59-0
Record name Aflastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is the primary mechanism of action of Aflastatin A?

A: this compound inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.

Q2: How does this compound impact melanin biosynthesis in Colletotrichum lagenarium?

A: this compound inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, this compound appears to target an early step in the melanin pathway [].

Q3: Does this compound directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?

A: No, research indicates that this compound does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].

Q4: What metabolic changes are observed in Aspergillus parasiticus upon this compound treatment?

A: this compound significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].

Q6: What is the core structural feature of this compound?

A: this compound possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].

Q7: How was the structure of this compound elucidated?

A: The structure of this compound was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].

Q8: What structural similarities exist between this compound and Blasticidin A?

A: Both this compound and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.

Q9: How does the stereochemistry of this compound compare to that of Blasticidin A?

A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of this compound, further strengthening the connection between their structures and potentially their biological activities [].

Q10: What insights do isotopic labeling studies provide about the biosynthesis of this compound?

A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of this compound originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].

Q11: What is the potential application of this compound in agriculture?

A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, this compound holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].

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